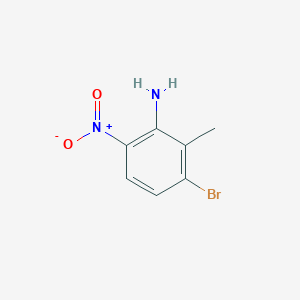

3-Bromo-2-methyl-6-nitroaniline

Descripción general

Descripción

3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-nitroaniline typically involves the nitration of 3-bromo-2-methylaniline. The process begins with the bromination of 2-methylaniline to form 3-bromo-2-methylaniline. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to yield this compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the methyl group can be oxidized under strong oxidative conditions to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media.

Major Products:

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Reduction: Formation of 3-Bromo-2-methyl-6-phenylenediamine.

Oxidation: Formation of 3-Bromo-2-carboxy-6-nitroaniline.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromo-2-methyl-6-nitroaniline serves as an important intermediate in the synthesis of various organic compounds. It is notably utilized in:

- The synthesis of Telmisartan , an antihypertensive drug, achieving an isolated yield of 81% without the need for intermediate purifications or solvent exchanges.

- The preparation of CK2 inhibitors , which are potential therapeutic agents for cancer treatment .

Biological Studies

The compound is explored for its biological activity due to its ability to interact with specific molecular targets:

- It can undergo bioreduction, leading to reactive intermediates that affect cellular components.

- Research indicates potential antimicrobial and anticancer properties, making it relevant in pharmacological studies.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is used in:

- The design of novel drug candidates through docking studies, particularly for hybrid analogs aimed at treating metabolic syndrome .

Production of Specialty Chemicals

The compound is employed in the production of specialty chemicals and materials, including:

- Polymers and resins that benefit from the unique properties imparted by the bromine and nitro groups.

Agrochemical Development

It is also considered for use in agrochemicals, contributing to the development of pesticides and herbicides due to its biological activity against pests.

Case Studies

- Synthesis of Telmisartan : A convergent synthetic route was developed using this compound as a key intermediate, demonstrating efficiency with high yields.

- CK2 Inhibitors Development : Studies focused on the design of CK2 inhibitors have shown promising results in vitro, indicating potential for further development into therapeutic agents against cancer .

Mecanismo De Acción

The biological activity of 3-Bromo-2-methyl-6-nitroaniline is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and methyl group also contribute to the compound’s overall reactivity and specificity towards certain enzymes and receptors.

Comparación Con Compuestos Similares

3-Bromo-2-nitroaniline: Lacks the methyl group, which affects its reactivity and applications.

2-Methyl-6-nitroaniline: Lacks the bromine atom, leading to different chemical behavior and uses.

4-Bromo-2-methyl-6-nitroaniline: Positional isomer with different physical and chemical properties.

Uniqueness: 3-Bromo-2-methyl-6-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the bromine atom, makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Actividad Biológica

3-Bromo-2-methyl-6-nitroaniline is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 229.05 g/mol

- CAS Number : 860751-71-9

The presence of a bromine atom, a methyl group, and a nitro group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methyl group enhance the compound's reactivity and specificity towards certain enzymes and receptors .

Key Mechanisms:

- Electron Transfer Reactions : The nitro group participates in electron transfer, influencing cellular redox states.

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Properties : Nitroaromatic compounds are often investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Pharmacological Potential : Its interactions with biological molecules suggest potential uses in drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and related compounds:

Study 1: Antimicrobial Properties

A study demonstrated that derivatives of nitroanilines, including this compound, exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity

Research focused on the anticancer properties of nitroanilines revealed that compounds similar to this compound could induce apoptosis in melanoma cells through oxidative stress mechanisms. This study highlighted the importance of structural modifications in enhancing bioactivity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-methyl-6-nitroaniline | CHBrNO | Different bromine position affecting reactivity |

| 3-Nitro-4-bromoaniline | CHBrNO | Nitro group at a different position |

| 4-Methyl-3-bromoaniline | CHBrNO | Methyl group at another position on the ring |

The structural differences significantly influence their chemical reactivity, biological activity, and application potential.

Propiedades

IUPAC Name |

3-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZONGSDRDXYLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735474 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860751-71-9 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.